2-(2-Methoxyphenoxy)acetaldehyde CAS number and properties
2-(2-Methoxyphenoxy)acetaldehyde CAS number and properties
An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)acetaldehyde (CAS: 18167-91-4)
Introduction
2-(2-Methoxyphenoxy)acetaldehyde, also known as guaiacoxyacetaldehyde, is an aromatic aldehyde of significant interest in the field of organic synthesis.[1][2] As a bifunctional molecule, it incorporates a reactive aldehyde group and a guaiacol (2-methoxyphenol) ether moiety. This structure makes it a valuable and versatile building block, primarily serving as a key intermediate in the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). Its utility is most prominently noted in the preparation of precursors for drugs such as the beta-blocker Carvedilol and the alpha-blocker Tamsulosin, where the corresponding amine derivative is a critical component.[3][4]
This guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)acetaldehyde, detailing its physicochemical properties, a robust synthesis strategy, key chemical applications, and essential safety considerations for researchers and drug development professionals.
Section 1: Physicochemical Properties
The fundamental properties of 2-(2-Methoxyphenoxy)acetaldehyde are summarized below. The compound is a solid at room temperature, a characteristic that distinguishes it from many lower molecular weight aldehydes.
| Property | Value | Source(s) |
| CAS Number | 18167-91-4 | [1][2][5] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][5] |
| Appearance | Off-White to Pale Beige Solid | |
| Melting Point | 64-66 °C | [5] |
| Boiling Point | Data not available | [5] |
| Solubility | Soluble in Chloroform | |
| Synonyms | (o-Methoxyphenoxy)acetaldehyde, Guaiacoxyacetaldehyde, O-(2-Oxoethyl)guaiacol | [1][5] |
Section 2: Synthesis and Purification
The most logical and widely applicable method for synthesizing 2-(2-Methoxyphenoxy)acetaldehyde is a two-step process initiated by a Williamson ether synthesis, followed by the hydrolysis of an acetal protecting group. This strategy is favored for its high efficiency and the stability of the intermediate acetal, which prevents unwanted side reactions of the highly reactive aldehyde functionality.
Synthesis Workflow
The overall process involves the O-alkylation of guaiacol with a protected 2-haloacetaldehyde, such as 2-bromo-1,1-diethoxyethane. The resulting acetal intermediate is a stable, easily purified compound that can be cleanly deprotected under acidic conditions to yield the final aldehyde product.
Caption: Synthetic workflow for 2-(2-Methoxyphenoxy)acetaldehyde.
Representative Experimental Protocol
Disclaimer: The following is a representative protocol based on established chemical principles. Researchers must adapt it based on laboratory conditions and perform appropriate safety assessments.
Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetaldehyde diethyl acetal
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guaiacol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 2-bromo-1,1-diethoxyethane (1.1 eq.) dropwise to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure acetal intermediate.
Step 2: Hydrolysis to 2-(2-Methoxyphenoxy)acetaldehyde
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Reaction Setup: Dissolve the purified acetal intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Deprotection: Add a catalytic amount of 2 M hydrochloric acid (HCl) to the solution.
-
Reaction Execution: Stir the reaction at room temperature for 4-6 hours. Monitor the deprotection by TLC, observing the disappearance of the starting acetal and the appearance of the aldehyde product.
-
Workup: Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate.
-
Final Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford pure 2-(2-Methoxyphenoxy)acetaldehyde.
Section 3: Chemical Reactivity and Applications
The primary utility of 2-(2-Methoxyphenoxy)acetaldehyde lies in its capacity to undergo reductive amination to form 2-(2-methoxyphenoxy)ethylamine. This amine is a crucial intermediate for pharmaceuticals.[3][4]
Key Application: Synthesis of 2-(2-Methoxyphenoxy)ethylamine
Reductive amination is a robust method for converting aldehydes into amines.[6] In a one-pot reaction, the aldehyde reacts with an amine source (such as ammonia for a primary amine) to form an intermediate imine, which is then reduced in situ by a selective reducing agent.[7]
Caption: Reductive amination of the title compound to its corresponding primary amine.
Discussion of Reductive Amination Protocol
The choice of reducing agent is critical for the success of this transformation. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce the initial aldehyde to an alcohol, milder and more selective reagents are required.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[8] It is mild enough not to significantly reduce the aldehyde but is highly effective at reducing the intermediate iminium ion formed upon condensation with the amine. The reaction is typically performed in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this purpose, it is most effective under slightly acidic conditions (pH 6-7) which promote imine formation.[8] However, due to its high toxicity and the potential to generate hydrogen cyanide gas, NaBH(OAc)₃ is often preferred.
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on Carbon, Raney Nickel) is also a viable, "greener" method for reducing the imine intermediate.[10]
Section 4: Expected Spectroscopic Characteristics
While publicly available spectra for this specific compound are limited, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet (t) | 1H | Coupled to the adjacent CH₂ group. |
| Methylene (-O-CH₂-) | 4.6 - 4.7 | Doublet (d) | 2H | Coupled to the aldehyde proton. |
| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet (m) | 4H | Complex pattern from the ABCD spin system of the ortho-substituted ring. |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | Characteristic shift for an aryl methyl ether. |
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 199 - 202 | Deshielded due to the carbonyl group. |
| Aromatic (C-O) | 148 - 150 | Quaternary carbon attached to the ether oxygen. |
| Aromatic (C-OCH₃) | 147 - 149 | Quaternary carbon attached to the methoxy group. |
| Aromatic (CH) | 112 - 123 | Aromatic carbons with attached protons. |
| Methylene (-O-CH₂-) | 75 - 77 | Carbon of the methylene group. |
| Methoxy (-OCH₃) | 55 - 56 | Carbon of the methoxy group. |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H (Aldehyde) | 2820-2850 & 2720-2750 | Medium | Often appears as a characteristic doublet. |
| C=O (Aldehyde) | 1720 - 1740 | Strong | Strong, sharp absorption for the carbonyl stretch. |
| C=C (Aromatic) | 1500 - 1600 | Medium-Strong | Aromatic ring stretching vibrations. |
| C-O-C (Aryl Ether) | 1230 - 1270 & 1020-1050 | Strong | Asymmetric and symmetric C-O-C stretching. |
Section 5: Safety and Handling
CRITICAL NOTE: A specific, publicly available Safety Data Sheet (SDS) with comprehensive GHS/OSHA classifications for 2-(2-Methoxyphenoxy)acetaldehyde (CAS 18167-91-4) was not identified during the literature search. The safety information for related but distinct compounds like acetaldehyde should not be used as a substitute.
Core Directive: All users must obtain and thoroughly review the material-specific SDS provided by their chemical supplier before any handling, storage, or use of this compound.
General Precautions for Handling Aromatic Aldehydes:
As a general class, aromatic aldehydes should be handled with care, assuming they are potentially irritating and harmful.
-
Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: Wear a lab coat. Ensure no skin is exposed.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
References
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PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- He, L., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
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